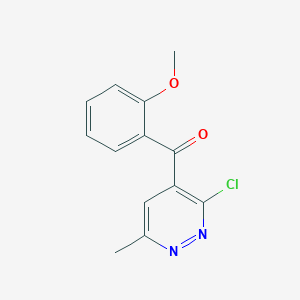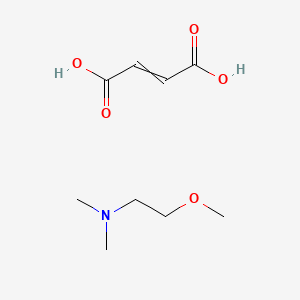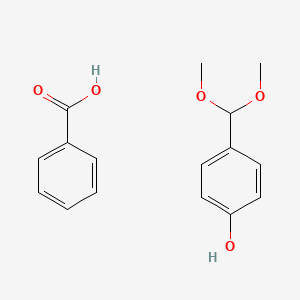![molecular formula C10H13NO B14213217 N-[(1R)-1-(4-Methylphenyl)ethyl]formamide CAS No. 619326-42-0](/img/structure/B14213217.png)
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a (1R)-1-(4-methylphenyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-Methylphenyl)ethyl]formamide typically involves the reaction of (1R)-1-(4-methylphenyl)ethylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, with the amine and formic acid being mixed in a suitable solvent such as methanol or ethanol. The mixture is then heated to promote the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.
作用機序
The mechanism by which N-[(1R)-1-(4-Methylphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
類似化合物との比較
Similar Compounds
- N-[(1R)-1-(4-Methylphenyl)ethyl]acetamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]benzamide
- N-[(1R)-1-(4-Methylphenyl)ethyl]propionamide
Uniqueness
N-[(1R)-1-(4-Methylphenyl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
619326-42-0 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
N-[(1R)-1-(4-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C10H13NO/c1-8-3-5-10(6-4-8)9(2)11-7-12/h3-7,9H,1-2H3,(H,11,12)/t9-/m1/s1 |
InChIキー |
ZZVPBNHNTXPFNN-SECBINFHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H](C)NC=O |
正規SMILES |
CC1=CC=C(C=C1)C(C)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


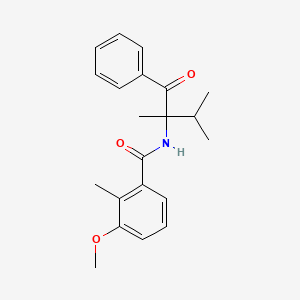
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)

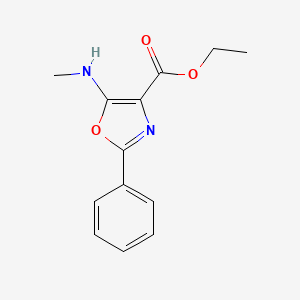
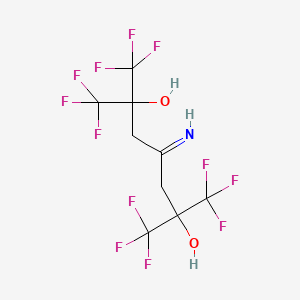
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
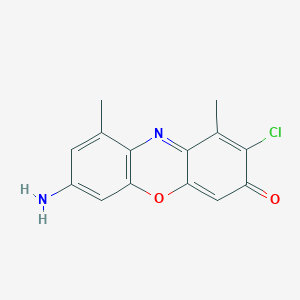
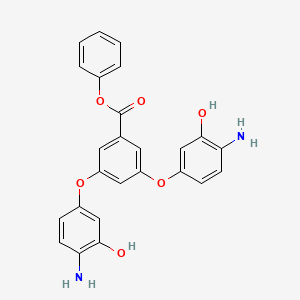
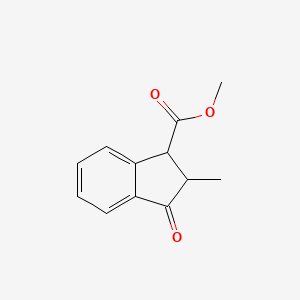

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)
